molecular formula C6H3IS B12961720 2-Ethynyl-5-iodothiophene

2-Ethynyl-5-iodothiophene

Cat. No.: B12961720
M. Wt: 234.06 g/mol
InChI Key: VPROXKVAMBOGOW-UHFFFAOYSA-N
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Description

2-Ethynyl-5-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an ethynyl group at the second position and an iodine atom at the fifth position of the thiophene ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the ethynyl group.

Industrial Production Methods: Industrial production of 2-Ethynyl-5-iodothiophene may involve large-scale halogenation and subsequent functionalization processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-iodothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, coupled products with extended conjugation, and oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-iodothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the ethynyl and iodine groups, which facilitate various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the ethynyl and iodine groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C6H3IS

Molecular Weight

234.06 g/mol

IUPAC Name

2-ethynyl-5-iodothiophene

InChI

InChI=1S/C6H3IS/c1-2-5-3-4-6(7)8-5/h1,3-4H

InChI Key

VPROXKVAMBOGOW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)I

Origin of Product

United States

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